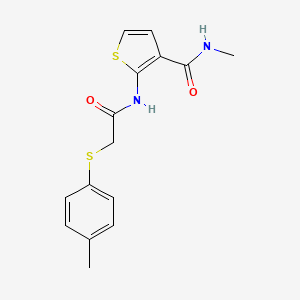

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide

Description

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a p-tolylthioacetamido substituent at the 2-position and a methyl group on the carboxamide nitrogen. This structural framework is shared with several bioactive thiophene carboxamides, which are frequently explored for their kinase inhibitory properties, particularly in oncology (e.g., VEGFR-2 inhibitors) . The p-tolylthio group may enhance lipophilicity and binding affinity, while the carboxamide moiety contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-10-3-5-11(6-4-10)21-9-13(18)17-15-12(7-8-20-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUNHCURBIJMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide typically involves the reaction of p-tolylthiol with N-methyl-2-bromoacetamide, followed by cyclization with thiophene-3-carboxylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Activity: The 5-cyano and arylacetamido groups in derivatives enhance VEGFR-2 inhibitory activity, suggesting that electron-withdrawing groups (e.g., cyano) and extended aromatic systems improve target binding . The p-tolylthio group in the target compound may similarly enhance hydrophobic interactions.

- Carboxamide vs. This may limit its utility in kinase inhibition but improve stability for intermediate synthesis .

Biological Activity

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of c-Jun N-terminal kinases (JNKs). This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O2S2

- Molecular Weight : 282.39 g/mol

- Chemical Structure : The compound features a thiophene ring, an acetamido group, and a p-tolylthio substituent, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide typically involves:

- Reaction of p-tolylthiol with N-methyl-2-bromoacetamide .

- Cyclization with thiophene-3-carboxylic acid .

- Reaction Conditions : Utilization of potassium carbonate as a base in dimethylformamide under reflux conditions to ensure complete conversion of reactants to the desired product .

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide acts primarily through the inhibition of JNK pathways, which are crucial in regulating cell proliferation, differentiation, and apoptosis. JNKs are implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate these pathways suggests potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of Tumor Growth : In vitro studies have shown that N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide can inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells by arresting the cell cycle at the G1/S phase, leading to increased caspase-3 activity and subsequent cell death .

Case Studies

- In vitro Studies : A study demonstrated that the compound significantly reduced cell viability in HeLa cells with an IC50 value of approximately 5 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis rather than necrosis .

- Animal Models : In vivo experiments using solid tumor models showed that administration of this compound resulted in reduced tumor volume and improved survival rates compared to control groups .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.